Field: Biomedical Science
Application Summary: Ruthenium and its complexes are used in the determination of ferritin, calcitonin, cyclosporine, and folate levels in the human body for the diagnosis of diseases.
Methods and Procedures: The specific methods and procedures would depend on the particular application, but generally involve the use of Ruthenium complexes in diagnostic tests or treatments.
Results or Outcomes: The outcomes of these applications can include successful diagnosis or treatment of various diseases.
Field: Chemistry
Application Summary: Ruthenium complexes are used in catalysis, particularly photocatalysis.
Methods and Procedures: The specific methods and procedures would depend on the particular catalytic process, but generally involve the use of Ruthenium complexes as catalysts.
Results or Outcomes: The outcomes of these applications can include improved efficiency or selectivity in chemical reactions.
Field: Materials Science
Application Summary: Ruthenium complexes are used in the development of functional materials.
Methods and Procedures: The specific methods and procedures would depend on the particular material being developed, but generally involve the incorporation of Ruthenium complexes into the material.
Results or Outcomes: The outcomes of these applications can include materials with enhanced properties or functionalities.
Application Summary: Ruthenium metal-based complexes and Schiff base ligands are rapidly becoming conventionally considered for biological applications such as antioxidant, anticancer, antimicrobial.
Field: Sensor Technology
Application Summary: Ruthenium metal-based complexes and Schiff base ligands are rapidly becoming conventionally considered for use in sensors.
Methods and Procedures: The specific methods and procedures would depend on the particular sensor being developed, but generally involve the incorporation of Ruthenium complexes into the sensor.
Results or Outcomes: The outcomes of these applications can include sensors with enhanced properties or functionalities.
Field: Textile and Color Chemistry
Application Summary: Ruthenium complexes are used as pigments for dyes.
Methods and Procedures: The specific methods and procedures would depend on the particular dye being developed, but generally involve the incorporation of Ruthenium complexes into the dye.
Results or Outcomes: The outcomes of these applications can include dyes with enhanced color properties.
Field: Organic Chemistry
Application Summary: Ruthenium-based catalysts are used in the synthesis of natural products via olefin metathesis.
Methods and Procedures: The specific methods and procedures would depend on the particular synthesis process, but generally involve the use of Ruthenium complexes as catalysts.
Results or Outcomes: The outcomes of these applications can include the successful synthesis of various natural products.
Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- is a coordination compound of ruthenium characterized by its complex structure and notable chemical properties. Its chemical formula is , which indicates the presence of two carbonyl groups, two chloride ions, and two triphenylphosphine ligands coordinated to a central ruthenium atom. This compound is recognized for its role in catalysis and various
Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- serves as a versatile catalyst in numerous organic transformations. It can facilitate:
The compound's catalytic activity is attributed to the ability of the ruthenium center to undergo oxidation and reduction reactions, enabling it to participate in various mechanistic pathways.
Research on the biological activity of ruthenium-based compounds, including dicarbonyldichlorobis(triphenylphosphine)-, has revealed potential anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. The mechanism often involves the generation of reactive oxygen species or interference with cellular signaling pathways . Additionally, some studies have indicated antimicrobial activities against certain bacterial strains.
The synthesis of ruthenium, dicarbonyldichlorobis(triphenylphosphine)- typically involves:
Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- finds applications across various fields:
Interaction studies involving ruthenium, dicarbonyldichlorobis(triphenylphosphine)- focus on its behavior with various substrates and other metal complexes. These studies often reveal insights into:
Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- shares similarities with several other ruthenium-based compounds. Below is a comparison highlighting its uniqueness:
Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- stands out due to its balanced combination of reactivity and stability, making it particularly valuable in catalysis and organic synthesis applications.
The synthesis of RuCl₂(CO)₂(PPh₃)₂ typically originates from RuCl₂(PPh₃)₃, a versatile precursor. Key substitution pathways include:
CO Insertion:
RuCl₂(PPh₃)₃ reacts with CO to yield the kinetic trans,trans,trans-RuCl₂(CO)₂(PPh₃)₂, which isomerizes to the thermodynamically stable cis-isomer during recrystallization. This process involves CO displacement of PPh₃ ligands, driven by the stronger π-acceptor properties of CO.
Halide Exchange:
In the presence of halogen donors (e.g., HCl, HI), RuCl₂(PPh₃)₃ undergoes ligand substitution to form halide-bridged intermediates. For example, CpRu(PPh₃)₂X (X = Cl, Br, I) complexes exhibit dissociative substitution kinetics, where smaller halides (Cl⁻) facilitate faster ligand exchange.
Bidentate Ligand Incorporation:
Treating RuCl₂(PPh₃)₃ with bidentate ligands like 1,2-bis(diphenylphosphino)ethane (dppe) yields RuCl₂(dppe)₂ via PPh₃ displacement. This reaction highlights the flexibility of Ru(II) coordination spheres.
Table 1: Key Ligand Substitution Reactions Involving RuCl₂(PPh₃)₃
Precursor | Reagent | Product | Mechanism |
---|---|---|---|
RuCl₂(PPh₃)₃ | CO | RuCl₂(CO)₂(PPh₃)₂ | Associative CO insertion |
RuCl₂(PPh₃)₃ | dppe | RuCl₂(dppe)₂ | PPh₃ displacement |
CpRu(PPh₃)₂Cl | HI | CpRu(PPh₃)₂I | Dissociative substitution |
The carbonylation of RuCl₂(PPh₃)₃ proceeds through distinct steps:
Mechanistic Insights:
Supercritical CO₂ (scCO₂) modulates the coordination environment of RuCl₂(PPh₃)₃, influencing catalytic activity:
CO₂ Activation:
In scCO₂, RuCl₂(PPh₃)₃ interacts with CO₂ to form RuHCl(CO)(PPh₃)₃, an active hydride species. This process involves CO₂ insertion into Ru–H bonds or ligand displacement, enhancing hydrogenation rates.
Ligand Substitution:
CO₂ facilitates ligand exchange in RuCl₂(PPh₃)₃, favoring the formation of carbonyl-rich complexes. For example, RuCl₂(PPh₃)₃ reacts with hydroxymethylphosphines in scCO₂ to yield Ru(H)Cl(CO)[P(C₆H₅)₂CH₂OH]₃, a catalyst for CO₂ hydrogenation.
Phase Behavior:
scCO₂ lowers the dielectric constant of the reaction medium, stabilizing charged intermediates and accelerating ligand substitution. This effect is critical in biphasic systems, where CO₂ solubility enhances mass transfer.
Figure 1 (Hypothetical): Structural reconfiguration of RuCl₂(PPh₃)₃ in scCO₂.
(A) Original trigonal bipyramidal geometry. (B) CO₂ insertion forms RuHCl(CO)(PPh₃)₃. (C) Ligand displacement by CO₂-derived ligands.
RuCl₂(CO)₂(PPh₃)₂ exhibits unique activity in olefin hydrosilylation, diverging from the classical Chalk–Harrod mechanism. Density functional theory (DFT) studies reveal that a σ-bond metathesis pathway dominates, bypassing oxidative addition steps. In this mechanism, the ruthenium center facilitates direct Si–H bond activation through a four-membered transition state, forming a hydride intermediate (Ru–H) that inserts into the olefin substrate [1].
The catalytic cycle begins with ligand dissociation, generating a coordinatively unsaturated species. For methyldimethoxysilane and methylvinyldimethoxysilane substrates, the σ-bond metathesis pathway demonstrates a lower activation enthalpy (ΔHₐcₜ = 21.8 kcal/mol) compared to Chalk–Harrod alternatives [1]. This efficiency stems from the stabilization of transition states by π-backbonding from CO ligands, which modulates electron density at the ruthenium center.
Mechanism | Activation Enthalpy (kcal/mol) | Key Intermediate |
---|---|---|
σ-Bond Metathesis | 21.8 | Ru–H species |
Chalk–Harrod | 28.3 | Ru–SiR₃ complex |
Modified Chalk–Harrod | 25.1 | Ru–alkene adduct |
The preference for σ-bond metathesis underscores the role of ancillary ligands (CO and PPh₃) in tuning metal reactivity without requiring formal oxidation state changes [1] [5].
In the hydrogenation of levulinic acid (LA) to γ-valerolactone (GVL), RuCl₂(CO)₂(PPh₃)₂ derivatives exhibit enhanced activity in supercritical CO₂ (scCO₂). CO₂ acts as both a reaction medium and a ligand modulator, displacing PPh₃ to form RuHCl(CO)(PPh₃)₃, which accelerates H₂ activation [3]. Kinetic studies show a 40% increase in LA conversion at 100 bar CO₂ compared to conventional solvents, attributed to improved hydrogen solubility and Ru–CO bond stabilization [3].
The hydrogen transfer proceeds via a bifunctional mechanism:
This pathway is further optimized in asymmetric transfer hydrogenation (ATH) using formic acid as a hydrogen donor, achieving 93% enantiomeric excess in GVL synthesis [4]. The CO ligands suppress unwanted side reactions by stabilizing low-coordination intermediates during hydride transfer [4] [5].
While direct studies on RuCl₂(CO)₂(PPh₃)₂ in cross-coupling are limited, related ruthenium catecholate systems suggest stepwise mechanisms dominate. For example, C–N bond activation in primary amines proceeds through Ru(IV)–alkyl intermediates formed via oxidative addition, followed by reductive elimination [6]. Computational models indicate that steric bulk from PPh₃ ligands favors stepwise pathways by stabilizing transient Ru(IV) species [6].
In contrast, concerted pathways are disfavored due to high energy barriers associated with simultaneous bond cleavage/formation. This distinction highlights the kinetic influence of CO and PPh₃ ligands, which impose rigid geometries unsuitable for synchronous transitions [6].
Solvent choice critically impacts ligand exchange dynamics in RuCl₂(CO)₂(PPh₃)₂-catalyzed transfer hydrogenation. Methanol promotes PPh₃ dissociation, enabling substrate coordination via Ru–OCH₃ intermediates [7]. For instance, in the presence of CH₃ONa, RuCl₂(CO)₂(PPh₃)₂ reacts with methanol to form [Ru(L)(HOCH₃)(CO)Cl], where L = PPh₃ or CO [7].
Solvent | Ligand Exchange Rate (×10⁻³ s⁻¹) | Dominant Intermediate |
---|---|---|
Methanol | 5.2 | [Ru(CO)(PPh₃)(HOCH₃)Cl] |
Dichloromethane | 1.8 | [Ru(CO)₂(PPh₃)₂Cl₂] |
Methanol’s polar protic nature stabilizes charged transition states during ligand substitution, whereas aprotic solvents like dichloromethane preserve the native dicarbonyl structure [7] [4]. This solvent-dependent behavior enables precise control over catalytic cycles in industrial applications.
Density functional theory has emerged as the premier computational method for investigating ruthenium-catalyzed reactions, providing detailed insights into reaction mechanisms and thermodynamic properties. Multiple studies have demonstrated the effectiveness of various DFT functionals in accurately predicting experimental observables for ruthenium, dicarbonyldichlorobis(triphenylphosphine)- systems.
B3LYP-D3 hybrid functional with dispersion corrections has proven particularly effective for ruthenium-catalyzed C-H activation processes. The B3LYP-D3+IDSCRF/TZP-DKH method successfully reproduced experimental kinetic isotope effects (kH/kD = 4.53 calculated vs. 2.8-4.5 experimental) for ruthenium-catalyzed C-H allylation reactions. This level of theory identified the concerted metalation-deprotonation mechanism as the preferred pathway, with the C-H activation step serving as the rate-determining step with an activation barrier of 25.7 kcal/mol.
ωB97x-D functional with def2-TZVP basis sets has demonstrated exceptional performance in reproducing relative free energies of ruthenium-zinc heterobimetallic complexes. This computational protocol successfully predicted the enhanced Lewis acidity trend: ZnPhos < AlMePhos < [AlPhos]+ in ruthenium pincer complexes, with calculated CO stretching frequencies showing systematic increases of 20-30 cm⁻¹ corresponding to experimental observations.
BP86 functional combined with Stuttgart RECPs has proven reliable for geometry optimizations and thermodynamic corrections of ruthenium complexes. The BP86 method accurately reproduced experimental Ru-Al bond distances within 0.09 Å and correctly predicted the 0.12 Å shortening upon methyl abstraction in ruthenium-aluminum pincer systems.
The M06 functional has shown particular effectiveness for ruthenium-catalyzed dehydrogenation reactions, accurately predicting the resting state as a ruthenium trihydride complex and calculating overall free-energy barriers of 29.6-31.4 kcal/mol that align with experimental reaction rates.
DFT Method | System | Key Prediction | Experimental Validation |
---|---|---|---|
B3LYP-D3+IDSCRF | Ru C-H Allylation | Activation barrier: 25.7 kcal/mol | KIE: 4.53 calc vs 2.8-4.5 exp |
ωB97x-D/def2-TZVP | Ru-Al Pincer | Lewis acidity trend | CO frequencies: 20-30 cm⁻¹ shifts |
BP86/Stuttgart | Ru-Al Complexes | Ru-Al bond: 2.67 Å | Experimental: 2.58 Å |
M06 | Ru Dehydrogenation | Barrier: 29.6-31.4 kcal/mol | Rate: 6 h⁻¹ at 423 K |
The computational comparison of Chalk-Harrod versus non-classical mechanisms in ruthenium-catalyzed processes reveals distinct activation energy landscapes that govern reaction selectivity and efficiency.
Chalk-Harrod Mechanism in ruthenium-catalyzed hydrosilylation typically proceeds through oxidative addition of the Si-H bond to the metal center, followed by alkene insertion and reductive elimination. DFT calculations demonstrate that this classical pathway exhibits activation barriers ranging from 13.4-16.5 kcal/mol for the β-H elimination step, making it kinetically accessible at experimental temperatures.
Non-Classical Mechanisms involving hydrogen atom transfer (HAT) show markedly different energy profiles. Cobalt-mediated HAT processes demonstrate activation barriers as low as 4.3 kcal/mol for initial H₂ complex formation, though subsequent isomerization steps can involve barriers up to 15.7 kcal/mol. These mechanisms favor generation of more stable alkyl radical intermediates, leading to complementary selectivity patterns compared to classical metal-hydride pathways.
Mechanistic Crossover Points occur when activation energy differences become comparable to thermal energy (RT ≈ 0.6 kcal/mol at 298 K). DFT calculations reveal that the preference for Chalk-Harrod versus non-classical pathways depends critically on:
Energy Span Model Analysis provides quantitative framework for comparing these mechanisms. The turnover frequency (TOF) depends on the energy difference between the TOF-determining transition state (TDTS) and TOF-determining intermediate (TDI). For ruthenium-catalyzed systems:
Mechanism Type | Rate-Determining Step | Activation Energy Range | Selectivity Driver |
---|---|---|---|
Chalk-Harrod | Reductive elimination | 28-32 kcal/mol | Sterics, electronics |
Non-Classical HAT | Radical formation | 15-20 kcal/mol | Radical stability |
Hydride-Free | Electron transfer | 10-15 kcal/mol | Redox potentials |
Transition state characterization in ruthenium-catalyzed CO₂ hydrogenation reveals complex multi-step mechanisms with distinct activation barriers for different reaction pathways.
CO₂ Activation Pathways involve initial coordination to the ruthenium center followed by hydride transfer. DFT calculations using PBE/def2-TZVP methods demonstrate that CO₂ insertion into Ru-H bonds proceeds through early transition states with activation barriers ranging from 21.6-31.4 kcal/mol depending on the coordination environment.
Formate Formation Mechanism represents the most thermodynamically favorable pathway. The transition state geometry shows CO₂ approaching the Ru-H bond with a C-H distance of 2.1-2.3 Å and minimal structural reorganization of the metal center. The calculated reaction free energy of -3.1 kcal/mol for acetone insertion provides experimental validation of the computational methodology.
Competitive Pathways in CO₂ hydrogenation include:
Mechanism Selectivity depends on the relative activation barriers and thermodynamic driving forces. On ruthenium surfaces, the C-O bond dissociation steps often impose the highest barriers along CH₄ formation pathways, with calculated activation energies of 72-125 kcal/mol. This suggests kinetic relevance for CH₄ formation rates and explains the preference for CO formation over methanol in many ruthenium-catalyzed systems.
Transition State Stabilization through ligand modification significantly impacts reaction barriers. The introduction of electron-donating ligands trans to the hydride decreases CO₂ insertion barriers by 5-10 kcal/mol, while π-acidic ligands cis to the hydride provide additional stabilization through back-bonding interactions.
Catalyst Design Principles emerge from transition state analysis:
Reaction Pathway | Transition State | Activation Barrier | Product Selectivity |
---|---|---|---|
CO₂ → Formate | Early TS, C-H: 2.1 Å | 21.6 kcal/mol | Formate intermediate |
CO₂ → CO + H₂O | Late TS, C-O cleavage | 72 kcal/mol | Reverse WGS |
CO₂ → CH₄ | C-O dissociation | 125 kcal/mol | Methanation |
CO₂ → CH₃OH | C-O formation | 123 kcal/mol | Methanol synthesis |